Estrazinol hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estrazinol Hydrobromide involves several steps, starting with the preparation of the core steroidal structure. The key steps include:
Formation of the core structure: The synthesis begins with the formation of the core steroidal structure through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as methoxy and ethynyl groups are introduced through specific reactions, including alkylation and acetylation.
Hydrobromide formation: The final step involves the formation of the hydrobromide salt by reacting the synthesized compound with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would include:
Batch or continuous flow reactors: These reactors would be used to carry out the cyclization and functional group introduction reactions.
Purification: The product would be purified using techniques such as crystallization or chromatography.
Quality control: The final product would undergo rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Estrazinol Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Estrazinol Hydrobromide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying steroidal estrogens and their chemical properties.
Biology: The compound is used in biological studies to understand the effects of synthetic estrogens on cellular processes.
Medicine: Research on this compound has provided insights into the development of new estrogenic drugs.
Mechanism of Action
Estrazinol Hydrobromide exerts its effects through the following mechanisms:
Estrogen Receptor Binding: The compound binds to estrogen receptors in target cells, leading to the activation of estrogen-responsive genes.
Signal Transduction Pathways: The binding of this compound to estrogen receptors triggers signal transduction pathways that regulate various cellular processes, including cell growth and differentiation.
Comparison with Similar Compounds
Estradiol: A natural estrogen with similar estrogenic properties.
Ethinylestradiol: A synthetic estrogen commonly used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins in contraceptive formulations.
Uniqueness: Estrazinol Hydrobromide is unique due to its water-soluble properties, which differentiate it from other estrogens that are typically less soluble in water. This property makes it particularly useful in certain pharmaceutical formulations .
Properties
CAS No. |
15179-97-2 |
---|---|
Molecular Formula |
C20H26BrNO2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-ol;hydrobromide |
InChI |
InChI=1S/C20H25NO2.BrH/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18;/h1,5-6,13,17-18,22H,7-12H2,2-3H3;1H/t17-,18-,19+,20+;/m1./s1 |
InChI Key |
DIEDGWQBMYEFLT-UAQIFXDFSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3C4=C(CCN3[C@@H]1CC[C@]2(C#C)O)C=C(C=C4)OC.Br |
SMILES |
CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br |
Canonical SMILES |
CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Estrazinol hydrobromide; W 4454A; W-4454A; W4454A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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